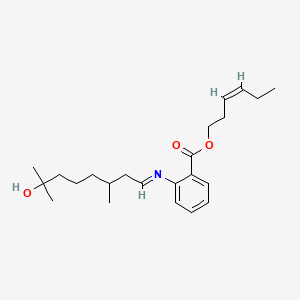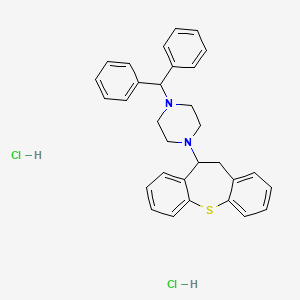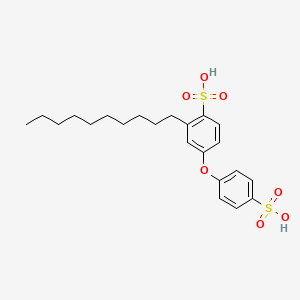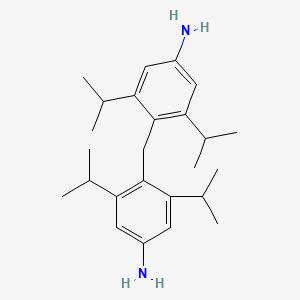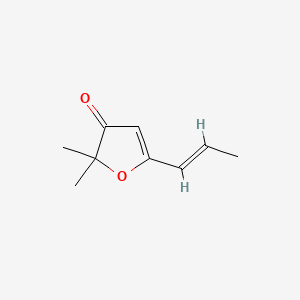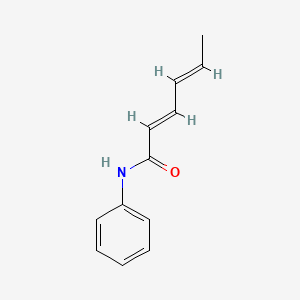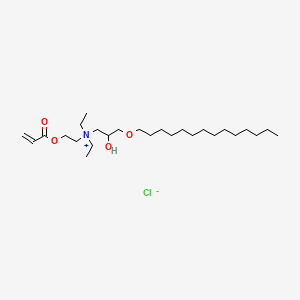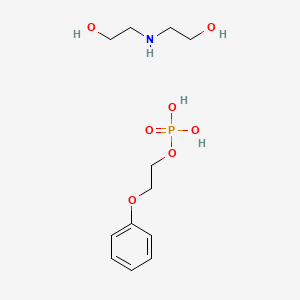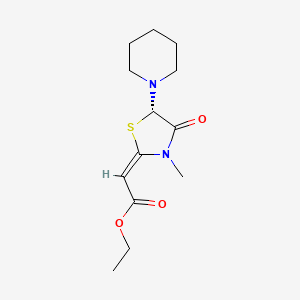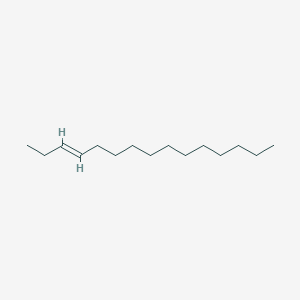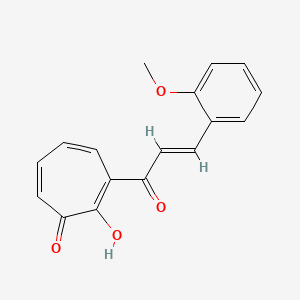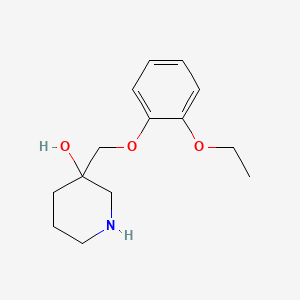
3-((2-Ethoxyphenoxy)methyl)-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Ethoxyphenoxy)methyl)-3-piperidinol is a chemical compound with the molecular formula C14H21NO3. It is a piperidine derivative that has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which includes an ethoxyphenoxy group attached to a piperidinol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Ethoxyphenoxy)methyl)-3-piperidinol typically involves the reaction of 2-ethoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with piperidine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the intermediate and subsequent reaction with piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((2-Ethoxyphenoxy)methyl)-3-piperidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxyphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been investigated for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or pathways.
Mechanism of Action
The mechanism of action of 3-((2-Ethoxyphenoxy)methyl)-3-piperidinol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it has been shown to interact with β3-adrenergic receptors, affecting processes such as lipolysis and thermogenesis.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Ethoxyphenoxy)methyl]piperidine: A similar compound with a piperidine core but lacking the hydroxyl group.
2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine: Another related compound with a tetrahydro-1,4-oxazine ring instead of a piperidine ring.
Uniqueness
3-((2-Ethoxyphenoxy)methyl)-3-piperidinol is unique due to its specific structure, which includes both an ethoxyphenoxy group and a piperidinol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
104778-52-1 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol |
InChI |
InChI=1S/C14H21NO3/c1-2-17-12-6-3-4-7-13(12)18-11-14(16)8-5-9-15-10-14/h3-4,6-7,15-16H,2,5,8-11H2,1H3 |
InChI Key |
DTZJOKALKLTLDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2(CCCNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


